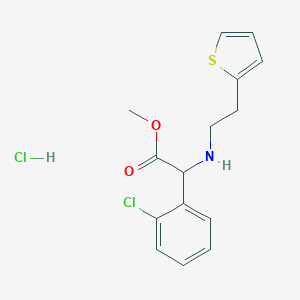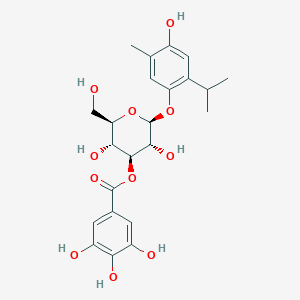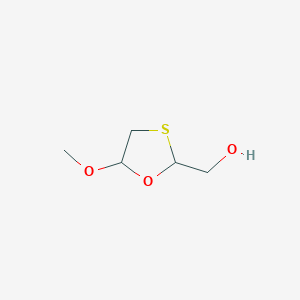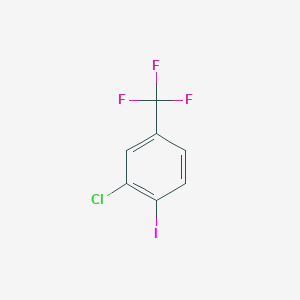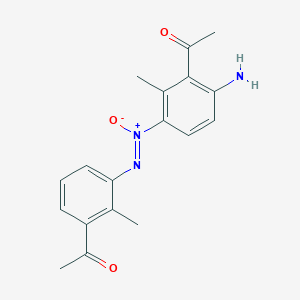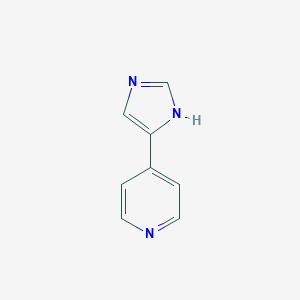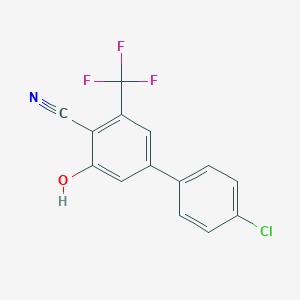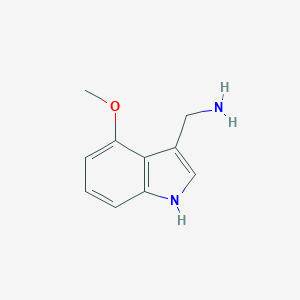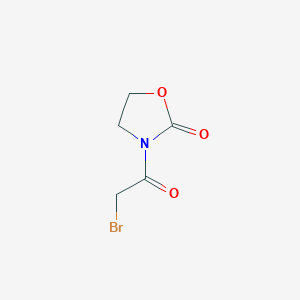
7a-Fluoroindan-5(7aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Fluoroindan-5(7aH)-one is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 7a-Fluoroindan-5(7aH)-one is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7a-Fluoroindan-5(7aH)-one are largely dependent on the specific compound it is used to synthesize. However, studies have shown that the compound has potential therapeutic applications in various diseases such as epilepsy, cancer, viral infections, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7a-Fluoroindan-5(7aH)-one in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using 7a-Fluoroindan-5(7aH)-one is its potential toxicity and the need for appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for the use of 7a-Fluoroindan-5(7aH)-one in scientific research. One direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective synthesis of bioactive molecules. Additionally, further research is needed to understand the mechanism of action of 7a-Fluoroindan-5(7aH)-one and its potential role in various physiological processes.
Métodos De Síntesis
The synthesis of 7a-Fluoroindan-5(7aH)-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 7a-Fluoroindan-1-ol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
7a-Fluoroindan-5(7aH)-one has been extensively used in the synthesis of various bioactive molecules. For example, it has been used as a key intermediate in the synthesis of the anticonvulsant drug, zonisamide. It has also been used in the synthesis of the anticancer drug candidate, 3-(7a-fluoroindan-5-yloxy)-2-hydroxypropyl carbamate. Moreover, 7a-Fluoroindan-5(7aH)-one has been used in the synthesis of various other compounds with potential therapeutic applications such as antiviral, anti-inflammatory, and analgesic agents.
Propiedades
Número CAS |
156332-26-2 |
|---|---|
Nombre del producto |
7a-Fluoroindan-5(7aH)-one |
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
Clave InChI |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
SMILES canónico |
C1CC2=CC(=O)C=CC2(C1)F |
Sinónimos |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




